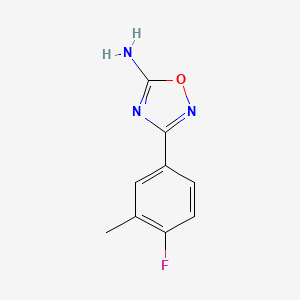

![molecular formula C18H22N4O3 B2679637 N-[2-(2-Oxo-3H-benzimidazol-1-yl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide CAS No. 2361704-89-2](/img/structure/B2679637.png)

N-[2-(2-Oxo-3H-benzimidazol-1-yl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[2-(2-Oxo-3H-benzimidazol-1-yl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide, also known as BIX-01294, is a small molecule inhibitor that targets the activity of histone lysine methyltransferase G9a. G9a is responsible for the methylation of histone H3 at lysine 9 (H3K9), which is a key epigenetic modification involved in gene expression and chromatin structure. BIX-01294 has been shown to have potential applications in cancer therapy, neurodegenerative diseases, and stem cell research.

Mechanism of Action

N-[2-(2-Oxo-3H-benzimidazol-1-yl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide works by inhibiting the activity of G9a, which is a histone lysine methyltransferase that catalyzes the methylation of histone H3 at lysine 9 (H3K9). This epigenetic modification is associated with gene silencing and chromatin condensation. By inhibiting the activity of G9a, N-[2-(2-Oxo-3H-benzimidazol-1-yl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide leads to the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells. In neurodegenerative diseases, N-[2-(2-Oxo-3H-benzimidazol-1-yl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide works by reducing neuronal cell death and improving cognitive function.

Biochemical and Physiological Effects:

N-[2-(2-Oxo-3H-benzimidazol-1-yl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide has been shown to have several biochemical and physiological effects. It inhibits the activity of G9a, which leads to the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells. It also reduces neuronal cell death and improves cognitive function in animal models of neurodegenerative diseases. In stem cell research, N-[2-(2-Oxo-3H-benzimidazol-1-yl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide enhances the reprogramming of somatic cells into iPSCs by inhibiting the activity of G9a.

Advantages and Limitations for Lab Experiments

N-[2-(2-Oxo-3H-benzimidazol-1-yl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied and has been shown to have potential applications in cancer therapy, neurodegenerative diseases, and stem cell research. However, there are also some limitations to using N-[2-(2-Oxo-3H-benzimidazol-1-yl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide in lab experiments. It can be toxic to cells at high concentrations, and its effects on non-cancerous cells are not well understood. Additionally, its mechanism of action is not fully understood, and more research is needed to fully elucidate its biochemical and physiological effects.

Future Directions

There are several future directions for research on N-[2-(2-Oxo-3H-benzimidazol-1-yl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide. One area of interest is in the development of more potent and selective inhibitors of G9a that can be used in cancer therapy. Another area of interest is in the development of N-[2-(2-Oxo-3H-benzimidazol-1-yl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide analogs that have improved pharmacokinetic properties and reduced toxicity. In neurodegenerative diseases, future research could focus on the use of N-[2-(2-Oxo-3H-benzimidazol-1-yl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide in combination with other drugs to enhance its therapeutic effects. Finally, more research is needed to fully understand the mechanism of action of N-[2-(2-Oxo-3H-benzimidazol-1-yl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide and its effects on non-cancerous cells.

Synthesis Methods

N-[2-(2-Oxo-3H-benzimidazol-1-yl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide can be synthesized using a multi-step process involving the condensation of 2-aminobenzimidazole with ethyl acetoacetate, followed by a Michael addition with acrylonitrile, and finally, a reductive amination with piperidine-4-carboxylic acid. The resulting compound can then be purified using column chromatography and characterized using various spectroscopic techniques.

Scientific Research Applications

N-[2-(2-Oxo-3H-benzimidazol-1-yl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide has been extensively studied for its potential applications in cancer therapy. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, including breast cancer, lung cancer, and leukemia. N-[2-(2-Oxo-3H-benzimidazol-1-yl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide works by inhibiting the activity of G9a, which leads to the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells.

In addition to cancer therapy, N-[2-(2-Oxo-3H-benzimidazol-1-yl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide has also been studied for its potential applications in neurodegenerative diseases such as Huntington's disease and Alzheimer's disease. It has been shown to improve cognitive function and reduce neuronal cell death in animal models of these diseases.

N-[2-(2-Oxo-3H-benzimidazol-1-yl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide has also been used in stem cell research, where it has been shown to enhance the reprogramming of somatic cells into induced pluripotent stem cells (iPSCs). This is achieved by inhibiting the activity of G9a, which leads to the removal of epigenetic barriers that prevent somatic cells from being reprogrammed into iPSCs.

properties

IUPAC Name |

N-[2-(2-oxo-3H-benzimidazol-1-yl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O3/c1-2-16(23)21-10-7-13(8-11-21)17(24)19-9-12-22-15-6-4-3-5-14(15)20-18(22)25/h2-6,13H,1,7-12H2,(H,19,24)(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPDVVKUOWAXNMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CCC(CC1)C(=O)NCCN2C3=CC=CC=C3NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(2-Oxo-3H-benzimidazol-1-yl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(morpholinomethyl)-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone]](/img/structure/B2679554.png)

methanone O-(4-nitrobenzyl)oxime](/img/structure/B2679556.png)

![N-(5-methylisoxazol-3-yl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2679560.png)

![7-(3-chlorobenzyl)-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![(4-(3-methoxypyrrolidin-1-yl)phenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2679571.png)

![3-fluoro-4-methoxy-N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}benzamide](/img/structure/B2679574.png)

![Ethyl 2-[2-[2-(azepan-1-yl)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2679576.png)